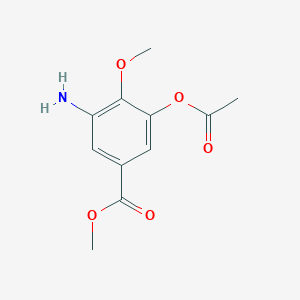

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Vue d'ensemble

Description

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate is a chemical compound with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate typically involves the esterification of 3-hydroxy-5-amino-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Biological Activities

The biological activities of methyl 3-acetoxy-5-amino-4-methoxybenzoate have been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific signaling pathways associated with cancer cell proliferation, such as the hedgehog signaling pathway. This pathway is crucial in various cancers, making it a target for therapeutic intervention .

- Enzyme Inhibition : Studies have shown that compounds similar to this compound exhibit inhibition against various enzymes involved in tumor growth and metastasis. For instance, the inhibition of lymphoid tyrosine phosphatase has been observed with related compounds, indicating a potential mechanism for anticancer effects .

Table 1: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride | 85 | |

| Amination | Ammonia or amine derivatives | Varies | |

| Reduction of Nitro Group | Hydrogenation or chemical reduction | High |

Case Study: Antitumor Activity

A study investigated the efficacy of this compound in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to its ability to interfere with the hedgehog signaling pathway, leading to reduced cell viability and increased apoptosis .

Therapeutic Potential

The therapeutic potential of this compound is promising due to its diverse biological activities:

- Cancer Treatment : Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development as an anticancer agent.

- Drug Development : As a synthetic intermediate, it can be utilized in the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

Mécanisme D'action

The mechanism of action of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-Acetoxy-4-methoxybenzoate

- Methyl 5-amino-4-methoxybenzoate

- Methyl 3-hydroxy-5-amino-4-methoxybenzoate

Uniqueness

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate is unique due to the presence of both acetoxy and amino groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Activité Biologique

Methyl 3-acetoxy-5-amino-4-methoxybenzoate, often referred to within scientific literature by its chemical structure and properties, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an acetoxy group, an amino group, and a methoxy group attached to a benzoate framework. The molecular formula is C12H15NO4, and it has a molecular weight of approximately 239.25 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in relation to enzyme inhibition and antioxidant properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, methyl 3-O-methylgallate (M3OMG), a related compound, has shown protective effects against oxidative stress in neuronal cells. In vivo studies demonstrated that M3OMG mitigated fluoride-induced oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities in Wistar rats .

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related benzoate derivatives. For example, methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate has been shown to inhibit the inflammatory paracrine loop between macrophages and adipocytes, which is crucial for managing insulin resistance and type 2 diabetes . This suggests that this compound may exhibit similar anti-inflammatory properties due to its structural components.

Case Studies

- Neuroprotective Effects : A study involving the administration of methyl 3-O-methylgallate reported significant neuroprotection against oxidative stress in animal models. This highlights the potential neuroprotective effects that could be extrapolated to this compound due to shared structural characteristics .

- Diabetes Management : Another investigation into the effects of ethyl acetate extracts containing similar compounds revealed improvements in glucose tolerance and reductions in blood glucose levels in diabetic models . This reinforces the hypothesis that this compound may have beneficial effects on metabolic disorders.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. Preliminary docking simulations suggest strong binding affinities with enzymes involved in oxidative stress pathways and inflammatory responses. These findings warrant further investigation into the compound's efficacy as a therapeutic agent.

Propriétés

IUPAC Name |

methyl 3-acetyloxy-5-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGONEBYQYAEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.